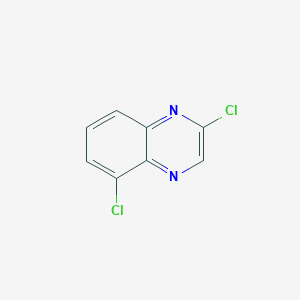

2,5-Dichloroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYPMIZWHTLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443388 | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-05-3 | |

| Record name | 2,5-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dichloroquinoxaline for Researchers and Drug Development Professionals

Introduction

2,5-Dichloroquinoxaline, identified by the CAS number 55687-05-3, is a halogenated heterocyclic compound belonging to the quinoxaline family.[1][2][3][4] Quinoxalines, which feature a fused benzene and pyrazine ring system, are a significant class of compounds in medicinal chemistry due to their diverse and potent biological activities.[5][6] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The dichloro-substitution pattern on the quinoxaline scaffold provides reactive sites for further chemical modifications, making 2,5-dichloroquinoxaline a potentially valuable, though less commonly cited, building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides an in-depth overview of the available information on 2,5-dichloroquinoxaline, including its chemical and physical properties, a proposed synthesis protocol, its expected reactivity, and a summary of the biological activities associated with the broader quinoxaline class. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of 2,5-Dichloroquinoxaline

While specific experimental data for 2,5-dichloroquinoxaline is limited in publicly accessible literature, its fundamental properties can be summarized. The data presented in the following table has been compiled from various chemical databases and supplier information. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported and should be determined experimentally for any procured sample.

| Property | Value | Source(s) |

| Identifier Information | ||

| CAS Number | 55687-05-3 | [1][2][3][4][7] |

| IUPAC Name | 2,5-dichloroquinoxaline | [2] |

| Molecular Properties | ||

| Molecular Formula | C₈H₄Cl₂N₂ | [2][7] |

| Molecular Weight | 199.04 g/mol | [7] |

| Physical Properties | ||

| Boiling Point | Data not available | [7] |

| Storage Temperature | 2-8°C | [7] |

| Safety Information | ||

| Signal Word | Danger | [7] |

| GHS Pictogram | GHS06 (Toxic) | [7] |

| Hazard Statements | H301, H315, H319, H335 | [7] |

| Precautionary Statements | P261, P301+P310, P305+P351+P338 | [7] |

Synthesis of 2,5-Dichloroquinoxaline: A Proposed Experimental Protocol

Step 1: Synthesis of Quinoxaline-2,5-diol

The synthesis of the quinoxaline-2,5-diol precursor is the initial and crucial step. This can be achieved through the condensation of 2-amino-3-nitrophenol with glyoxal, followed by reduction of the nitro group and subsequent cyclization.

-

Materials: 2-amino-3-nitrophenol, 40% aqueous glyoxal solution, sodium dithionite, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve 2-amino-3-nitrophenol in a mixture of ethanol and water.

-

Add the 40% aqueous glyoxal solution dropwise to the reaction mixture at room temperature.

-

Stir the mixture for 12-18 hours. The formation of the intermediate can be monitored by thin-layer chromatography (TLC).

-

Once the formation of the intermediate is complete, carefully add sodium dithionite in portions to the reaction mixture to reduce the nitro group.

-

Acidify the mixture with hydrochloric acid to facilitate the cyclization to quinoxaline-2,5-diol.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Chlorination of Quinoxaline-2,5-diol

The synthesized quinoxaline-2,5-diol can then be chlorinated to yield 2,5-dichloroquinoxaline. This is a common transformation for hydroxylated nitrogen heterocycles.

-

Materials: Quinoxaline-2,5-diol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried quinoxaline-2,5-diol in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.

-

The resulting precipitate, 2,5-dichloroquinoxaline, is collected by filtration.

-

The crude product is washed thoroughly with cold water until the filtrate is neutral and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Reactivity and Potential Applications

The reactivity of 2,5-dichloroquinoxaline is dictated by the two chlorine substituents on the quinoxaline ring. The chlorine atom at the 2-position is expected to be significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 5-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr reaction. The chlorine at the 5-position, being on the benzene ring, is less activated.

This differential reactivity allows for selective mono-substitution at the 2-position under controlled reaction conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the C2-chloro group. Subsequent, more forcing reaction conditions could then be employed to substitute the C5-chloro group, leading to the synthesis of di-substituted quinoxaline derivatives.

The ability to introduce diverse functional groups onto the quinoxaline scaffold makes 2,5-dichloroquinoxaline a potential intermediate for the synthesis of libraries of compounds for screening in drug discovery programs. The quinoxaline core is a known pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.

Biological Activity of the Quinoxaline Scaffold

While specific biological activity data for 2,5-dichloroquinoxaline is not widely reported, the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated for their therapeutic potential.

-

Anticancer Activity: Quinoxaline derivatives have shown potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, induction of apoptosis, and interference with cell signaling pathways.

-

Antimicrobial Activity: Many quinoxaline derivatives exhibit significant antibacterial and antifungal properties. Some have been shown to be effective against drug-resistant strains of bacteria.

-

Antiviral Activity: The quinoxaline scaffold has been incorporated into molecules with activity against a range of viruses, including HIV and hepatitis C.

-

Anti-inflammatory Activity: Certain quinoxaline derivatives have demonstrated anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines.

The development of new drugs based on the quinoxaline scaffold is an active area of research. The potential for 2,5-dichloroquinoxaline to serve as a starting material for the synthesis of novel, biologically active compounds remains an area ripe for exploration.

2,5-Dichloroquinoxaline is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While specific experimental data for this isomer is not as abundant as for its 2,3- and 2,6-dichloro counterparts, its chemical properties and reactivity can be inferred from the well-established chemistry of the quinoxaline class. The proposed synthetic protocol and the overview of the reactivity and potential applications provided in this guide are intended to facilitate further research and development involving this intriguing molecule. As with any chemical substance, appropriate safety precautions should be taken when handling 2,5-dichloroquinoxaline.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoxaline synthesis [organic-chemistry.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 2,5-Dichloroquinoxaline from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2,5-dichloroquinoxaline, starting from the readily available precursor, o-phenylenediamine. This document details the experimental protocols for each step of the synthesis, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of 2,5-dichloroquinoxaline from o-phenylenediamine is a multi-step process. A feasible synthetic route involves the initial formation of a quinoxalinone intermediate, followed by sequential chlorination steps. The overall transformation can be outlined as follows:

-

Step 1: Synthesis of Quinoxalin-2(1H)-one. o-Phenylenediamine is condensed with glyoxylic acid to form the heterocyclic core, quinoxalin-2(1H)-one.

-

Step 2: Electrophilic Chlorination to 5-Chloroquinoxalin-2(1H)-one. The quinoxalin-2(1H)-one intermediate undergoes selective electrophilic chlorination to introduce a chlorine atom at the 5-position of the bicyclic ring system.

-

Step 3: Deoxychlorination to 2,5-Dichloroquinoxaline. The final step involves the conversion of the hydroxyl group at the 2-position of 5-chloroquinoxalin-2(1H)-one to a chloro group using a standard chlorinating agent.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Synthetic pathway for 2,5-dichloroquinoxaline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in this synthetic pathway. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | - |

| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 49-51 | - |

| Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | 272-274 | ~90 |

| 5-Chloroquinoxalin-2(1H)-one | C₈H₅ClN₂O | 180.59 | 245-247 | 60-70 (estimated) |

| 2,5-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 138-140 | ~85 |

Detailed Experimental Protocols

Step 1: Synthesis of Quinoxalin-2(1H)-one

This procedure is adapted from established methods for the condensation of o-phenylenediamines with α-keto acids.

Materials:

-

o-Phenylenediamine (10.81 g, 100 mmol)

-

Glyoxylic acid monohydrate (9.21 g, 100 mmol)

-

Ethanol (200 mL)

-

Deionized water (100 mL)

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in 150 mL of ethanol.

-

In a separate beaker, dissolve glyoxylic acid monohydrate in 50 mL of ethanol and 100 mL of deionized water.

-

Slowly add the glyoxylic acid solution to the stirred solution of o-phenylenediamine at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).

-

Dry the product under vacuum to yield quinoxalin-2(1H)-one as a solid.

Step 2: Synthesis of 5-Chloroquinoxalin-2(1H)-one

This step involves a selective electrophilic chlorination. The regioselectivity can be influenced by the reaction conditions and the choice of chlorinating agent. N-chlorosuccinimide (NCS) is a common reagent for such transformations.

Materials:

-

Quinoxalin-2(1H)-one (14.61 g, 100 mmol)

-

N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)

-

Acetonitrile (250 mL)

Procedure:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, suspend quinoxalin-2(1H)-one in acetonitrile.

-

Stir the suspension and slowly add N-chlorosuccinimide in portions over 30 minutes at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 6-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-chloroquinoxalin-2(1H)-one.

Step 3: Synthesis of 2,5-Dichloroquinoxaline

This final step is a deoxychlorination reaction, converting the hydroxyl group of the quinoxalinone to a chloride.

Materials:

-

5-Chloroquinoxalin-2(1H)-one (18.06 g, 100 mmol)

-

Phosphorus oxychloride (POCl₃) (50 mL, 535 mmol)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~0.5 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 5-chloroquinoxalin-2(1H)-one to phosphorus oxychloride.

-

Add a catalytic amount of DMF to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield 2,5-dichloroquinoxaline.

Safety and Handling

-

o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glyoxylic Acid: Corrosive. Avoid contact with skin and eyes.

-

N-Chlorosuccinimide: Irritant. Handle in a well-ventilated area.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Melting Point: To assess purity.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

This guide provides a foundational framework for the synthesis of 2,5-dichloroquinoxaline. Researchers are encouraged to consult the primary literature and optimize the reaction conditions for their specific needs and scale.

Spectroscopic and Structural Analysis of Dichloroquinoxalines: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Structure of 2,5-Dichloroquinoxaline

The chemical structure of the target compound, 2,5-dichloroquinoxaline, is presented below. The numbering of the quinoxaline ring system is crucial for the assignment of spectroscopic signals.

Caption: Chemical structure of 2,5-dichloroquinoxaline.

Spectroscopic Data of 2,3-Dichloroquinoxaline (Reference Isomer)

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2,3-dichloroquinoxaline. This information is provided as a reference due to the lack of available data for the 2,5-dichloro isomer.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 2,3-Dichloroquinoxaline

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.85 - 7.82 | m | H-6, H-7 |

| 8.08 - 8.05 | m | H-5, H-8 |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data of 2,3-Dichloroquinoxaline

| Chemical Shift (δ) ppm | Assignment |

| 129.2 | C-5, C-8 |

| 131.5 | C-6, C-7 |

| 140.0 | C-4a, C-8a |

| 146.5 | C-2, C-3 |

Solvent: CDCl₃

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of 2,3-Dichloroquinoxaline

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ |

| 200 | 65.1 | [M+2]⁺ |

| 202 | 10.6 | [M+4]⁺ |

| 163 | 35 | [M-Cl]⁺ |

| 128 | 20 | [M-2Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized procedures for the acquisition of NMR and MS data for quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A successful NMR analysis is contingent upon careful sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation:

-

Weighing the Sample: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen (e.g., CDCl₃, DMSO-d₆).[1]

-

Sample Dissolution: The weighed sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer to NMR Tube: The solution is then transferred to a 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

-

¹H NMR: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon spectra generally require a larger number of scans due to the lower natural abundance of the ¹³C isotope.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

Sample Preparation and Introduction:

-

Sample Dissolution: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduction Method: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to fragmentation. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile molecules.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. For compounds containing chlorine, the presence of characteristic isotopic patterns ([M+2], [M+4], etc.) is a key diagnostic feature.

Visualizations

General Workflow of Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of 2,5-Dichloroquinoxaline

The diagram below shows a plausible fragmentation pathway for 2,5-dichloroquinoxaline under electron ionization (EI) conditions. The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Caption: Predicted MS fragmentation of 2,5-dichloroquinoxaline.

References

Physical and chemical properties of 2,5-dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and reactive properties of 2,5-dichloroquinoxaline. Due to the limited availability of experimental data for this specific isomer, this document leverages information on closely related quinoxaline derivatives and general principles of heterocyclic chemistry to offer a predictive and comparative analysis. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined.

Physical Properties

| Property | 2,5-Dichloroquinoxaline | 2,3-Dichloroquinoxaline | 2,6-Dichloroquinoxaline |

| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol | 199.04 g/mol | 199.04 g/mol [1] |

| Melting Point (°C) | Data not available | 152-154[2] | 153-157[1] |

| Boiling Point (°C) | Data not available | Data not available | 278.7±35.0 (Predicted)[3] |

| Solubility | Data not available | Data not available | Insoluble in water; Soluble in benzene and toluene[4]. |

| Appearance | Data not available | Solid | White to light yellow crystalline powder[4]. |

Spectroscopic Data

Detailed experimental spectroscopic data for 2,5-dichloroquinoxaline is not currently available in public databases. However, characteristic spectral features can be predicted based on its structure and comparison with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants dictated by the positions of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms of the quinoxaline core, with the carbons attached to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum of 2,5-dichloroquinoxaline is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations in the aromatic ring.

-

C=N and C=C stretching vibrations of the quinoxaline core.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Chemical Properties and Reactivity

The chemical reactivity of 2,5-dichloroquinoxaline is governed by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the two chlorine substituents. These features make the quinoxaline ring electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the 2- and 5-positions are expected to be susceptible to displacement by various nucleophiles. The chlorine at the 2-position, being on the pyrazine ring, is anticipated to be more reactive towards nucleophiles than the chlorine at the 5-position on the benzene ring. Common nucleophiles that can react with dichloroquinoxalines include amines, alkoxides, and thiols.[5][6] The general mechanism for nucleophilic aromatic substitution is depicted below.

Caption: General workflow for the nucleophilic substitution on 2,5-dichloroquinoxaline.

Experimental Protocols

General Synthetic Approach for Quinoxalines:

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Note on Precursor Synthesis: The synthesis of the required precursor, 3-chloro-1,2-phenylenediamine, would be a critical preceding step.

Applications in Research and Drug Development

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The unique substitution pattern of 2,5-dichloroquinoxaline makes it an interesting scaffold for the synthesis of novel bioactive molecules. The chlorine atoms can serve as handles for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery screening.

The logical relationship of 2,5-dichloroquinoxaline's properties and its potential applications is illustrated below.

Caption: The relationship between the properties of 2,5-dichloroquinoxaline and its applications.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,3-ジクロロキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

2,5-dichloroquinoxaline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 2,5-dichloroquinoxaline, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of 2,5-dichloroquinoxaline are summarized in the table below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂[1][2][3] |

| Molecular Weight | 199.039 g/mol [1][4] |

| Monoisotopic Mass | 197.9751535 g/mol [2] |

| CAS Number | 55687-05-3[2][3] |

It is important to note that while the molecular formula for 2,5-dichloroquinoxaline is C₈H₄Cl₂N₂, the related isomer 2,6-dichloroquinoxaline shares the same empirical formula and molecular weight.[4]

References

An In-Depth Technical Guide to 2,5-Dichloroquinoxaline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloroquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its historical background, synthesis methodologies, physicochemical properties, and spectroscopic data. Particular emphasis is placed on experimental protocols and the role of this compound in the development of novel therapeutic agents.

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The strategic placement of functional groups on the quinoxaline core allows for the fine-tuning of its pharmacological profile. Among the halogenated quinoxalines, 2,5-dichloroquinoxaline has emerged as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The presence of two reactive chlorine atoms at positions 2 and 5 offers distinct opportunities for nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

History and Discovery

While the first synthesis of a quinoxaline derivative was reported by Korner and Hinsberg in 1884, the specific discovery of 2,5-dichloroquinoxaline is not well-documented in early chemical literature. Its emergence as a compound of interest is more recent and is closely tied to the expansion of quinoxaline chemistry in the pursuit of novel pharmaceuticals. A notable synthesis of 2,5-dichloroquinoxaline was reported in the Journal of Medicinal Chemistry in 2001, highlighting its role as a key building block in the development of potential anticancer agents.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data for 2,5-dichloroquinoxaline are crucial for its identification, purification, and characterization in a laboratory setting. While some sources provide conflicting or incomplete information, the following tables summarize the most reliable data available.

Table 1: Physicochemical Properties of 2,5-Dichloroquinoxaline

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | ChemSynthesis[1] |

| Molecular Weight | 199.04 g/mol | ChemSynthesis[1] |

| Melting Point | Not available | ChemSynthesis[1] |

| Boiling Point | Not available | ChemSynthesis[1] |

Table 2: Spectroscopic Data for 2,5-Dichloroquinoxaline

| Spectroscopy Type | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

| Infrared (IR) | Data not available in searched literature. |

Note: The lack of readily available, verified quantitative and spectroscopic data for 2,5-dichloroquinoxaline is a significant gap in the scientific literature. Researchers are advised to perform their own characterization upon synthesis.

Synthesis of 2,5-Dichloroquinoxaline

The synthesis of 2,5-dichloroquinoxaline can be approached through various synthetic strategies, often involving the cyclization of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

General Synthetic Workflow

A common pathway to substituted quinoxalines involves the condensation of an appropriately substituted 1,2-diaminobenzene with a glyoxal derivative. Subsequent chlorination of the resulting quinoxalinone or dihydroxyquinoxaline yields the desired dichloroquinoxaline.

Caption: General synthetic workflow for 2,5-dichloroquinoxaline.

Cited Experimental Protocol (Conceptual)

While the full experimental details from the frequently cited 2001 Journal of Medicinal Chemistry article were not retrievable through the conducted searches, a plausible experimental protocol based on general quinoxaline synthesis methods can be outlined. This serves as a conceptual guide for researchers.

Materials:

-

3-Chloro-1,2-phenylenediamine

-

Glyoxal (40% in water)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents (e.g., ethanol, toluene, N,N-dimethylformamide)

Procedure:

-

Condensation: 3-Chloro-1,2-phenylenediamine is reacted with glyoxal in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and cyclization to form the quinoxalinone intermediate.

-

Isolation of Intermediate: Upon completion of the reaction, the solvent is removed, and the crude quinoxalinone intermediate is isolated. Purification may be achieved through recrystallization.

-

Chlorination: The dried quinoxalinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, often with gentle heating. This step converts the hydroxyl group(s) to chlorine atoms.

-

Workup and Purification: After the chlorination is complete, the reaction mixture is carefully quenched with ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude 2,5-dichloroquinoxaline is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.

Applications in Drug Development and Medicinal Chemistry

The quinoxaline scaffold is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets. 2,5-Dichloroquinoxaline, as a key intermediate, provides a platform for the synthesis of a multitude of derivatives with potential pharmacological activities.

Role as a Synthetic Intermediate

The two chlorine atoms on 2,5-dichloroquinoxaline exhibit differential reactivity, allowing for selective and sequential nucleophilic substitution reactions. This feature is highly valuable in combinatorial chemistry and the generation of compound libraries for high-throughput screening. A wide range of nucleophiles, including amines, thiols, and alcohols, can be introduced to create diverse molecular structures.

Caption: Derivatization pathways of 2,5-dichloroquinoxaline.

Potential Therapeutic Targets

While specific biological pathways directly modulated by 2,5-dichloroquinoxaline itself are not extensively documented, its derivatives have been investigated for their activity against a range of targets, including:

-

Kinases: Many quinoxaline-based compounds have been developed as kinase inhibitors for the treatment of cancer.

-

DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, and its derivatives can inhibit enzymes such as topoisomerases.

-

Receptors: Quinoxaline derivatives have been explored as antagonists for various receptors involved in neurological and inflammatory disorders.

Conclusion

2,5-Dichloroquinoxaline is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Despite the limited availability of detailed historical and characterization data, its utility as a synthetic intermediate is well-recognized. Further research into the synthesis, characterization, and biological evaluation of 2,5-dichloroquinoxaline and its derivatives is warranted to fully exploit its potential in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on studies involving this important heterocyclic compound.

References

A Technical Guide to Sourcing High-Purity 2,5-Dichloroquinoxaline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-dichloroquinoxaline (CAS No. 55687-05-3), a key heterocyclic building block in pharmaceutical and materials science research. It outlines commercial suppliers, quality considerations, and detailed experimental protocols for its synthesis, purification, and analysis, enabling researchers to effectively source and utilize this compound in their work.

Introduction to 2,5-Dichloroquinoxaline

2,5-Dichloroquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline core. This scaffold is of significant interest in medicinal chemistry as it is a structural component in numerous molecules with diverse pharmacological activities, including anticancer and anti-inflammatory properties. The two reactive chlorine atoms on the quinoxaline ring serve as versatile synthetic handles for introducing various functional groups through nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate for creating libraries of novel compounds for drug discovery. Given its role as a precursor, the procurement of high-purity 2,5-dichloroquinoxaline is critical to ensure the reliability and reproducibility of experimental results and the quality of downstream products.

Commercial Suppliers and Specifications

Sourcing high-purity 2,5-dichloroquinoxaline requires careful evaluation of supplier specifications. Purity, typically determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a critical parameter. The table below summarizes data for commercially available 2,5-dichloroquinoxaline and its common isomers, which are often used in similar research areas.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Apollo Scientific | 2,5-Dichloroquinoxaline | 55687-05-3 | N/A | 100mg, 250mg, 1g, 5g, 10g, 25g |

| Biosynth | 2,5-Dichloroquinoxaline | 55687-05-3 | N/A | N/A |

| Ivy Fine Chemicals | 2,5-Dichloroquinoxaline | 55687-05-3 | N/A | Custom Packaging |

| Moldb | 2,5-Dichloroquinoxaline | 55687-05-3 | ≥ 95% | N/A |

| Sinnchem Life Sciences | 2,5-Dichloroquinoxaline | 55687-05-3 | 98% | Gram Scale |

| Sigma-Aldrich | 2,6-Dichloroquinoxaline | 18671-97-1 | 97% | Discontinued |

| Tokyo Chemical Industry (TCI) | 2,6-Dichloroquinoxaline | 18671-97-1 | >98.0% (GC) | 5g, 25g |

| Thermo Fisher Scientific (Alfa Aesar) | 2,3-Dichloroquinoxaline | 2213-63-0 | 98% | N/A |

Note: "N/A" indicates that the data is not publicly listed and typically requires a direct inquiry or request for a Certificate of Analysis (CoA).

Quality and Purity Considerations: A Supplier Evaluation Workflow

Ensuring the purity of starting materials is paramount in research. Impurities can lead to unwanted side reactions, affect biological assay results, and complicate product purification. Researchers should systematically evaluate potential suppliers before making a purchase. A Certificate of Analysis (CoA) should always be requested to confirm lot-specific purity and analytical methods used.

Navigating the Risks: A Technical Guide to the Safe Handling of 2,5-Dichloroquinoxaline

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-dichloroquinoxaline is readily available in public databases. This guide is compiled from data for the closely related isomers, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline. Researchers, scientists, and drug development professionals should handle 2,5-dichloroquinoxaline with the assumption that it possesses similar hazards and exercise all precautions outlined herein. A substance-specific risk assessment should always be conducted before use.

This technical guide provides an in-depth overview of the safety and handling precautions for 2,5-dichloroquinoxaline, targeting laboratory and drug development professionals. Due to the absence of specific toxicological and safety data for the 2,5-isomer, this document synthesizes information from the Safety Data Sheets of its isomers, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, to provide a comprehensive framework for safe handling.

Hazard Identification and Classification

Based on data from its isomers, 2,5-dichloroquinoxaline is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classifications for the related isomers are summarized below and should be considered applicable to 2,5-dichloroquinoxaline.

Table 1: GHS Hazard Classification for Dichloroquinoxaline Isomers

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A / Category 1 | H319: Causes serious eye irritation. / H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Pictograms:

-

Skull and Crossbones (for Acute Toxicity - Oral, Category 3)

-

Exclamation Mark (for Acute Toxicity - Oral, Category 4; Skin Irritation; Eye Irritation; STOT-SE)

-

Corrosion (for Serious Eye Damage)

Experimental Protocols and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is paramount when handling 2,5-dichloroquinoxaline. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary.

Weighing and Solution Preparation Protocol:

-

Preparation: Designate a specific area within the chemical fume hood for handling 2,5-dichloroquinoxaline. Ensure a spill kit is readily accessible.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of 2,5-dichloroquinoxaline to the container using a clean spatula. Avoid creating dust.

-

Dissolution: Add the solvent to the container slowly to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.

-

Cleanup: Clean all equipment used for transfer and weighing. Wipe down the work surface within the fume hood. Dispose of all contaminated materials as hazardous waste.

Handling and Storage

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[2] Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste containing 2,5-dichloroquinoxaline must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain or with general household waste.

Visualizations

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling 2,5-dichloroquinoxaline in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of 2,5-Dichloroquinoxaline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dichloroquinoxaline in common organic solvents. Due to the limited availability of specific quantitative solubility data for 2,5-dichloroquinoxaline in publicly accessible literature, this document focuses on providing qualitative solubility information for structurally related compounds, a detailed experimental protocol for determining solubility, and a logical workflow for the experimental process.

Introduction to 2,5-Dichloroquinoxaline and its Solubility

Qualitative Solubility of Dichloroquinoxaline Isomers

In the absence of specific data for 2,5-dichloroquinoxaline, the qualitative solubility of its isomers, 2,6-dichloroquinoxaline and 2,7-dichloroquinoxaline, can offer a useful reference point for solvent selection in experimental work.

| Compound | Solvent | Solubility |

| 2,6-Dichloroquinoxaline | Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble (with heating)[1][2] | |

| Benzene | Soluble[3] | |

| Toluene | Soluble[3] | |

| Water | Insoluble[3] | |

| Ethanol | Soluble[4] | |

| Acetone | Soluble[4] | |

| 2,7-Dichloroquinoxaline | No specific qualitative solubility data found in the provided search results. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for 2,5-dichloroquinoxaline, a well-defined experimental protocol is essential. The following is a generalized method based on common laboratory practices for determining the solubility of organic compounds.

Objective: To quantitatively determine the solubility of 2,5-dichloroquinoxaline in a selection of common organic solvents at a specified temperature.

Materials:

-

2,5-dichloroquinoxaline (high purity)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, chloroform, toluene, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,5-dichloroquinoxaline to several vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved 2,5-dichloroquinoxaline can be determined by the difference in weight.

-

-

Instrumental Analysis (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of 2,5-dichloroquinoxaline of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., absorbance or peak area) against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated instrument.

-

Determine the concentration of 2,5-dichloroquinoxaline in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Using the determined mass (gravimetric method) or concentration (instrumental method) and the known volume of the solvent, calculate the solubility.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the process.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility measurement.

References

Crystal Structure of Dichloroquinoxalines: A Technical Guide for Researchers

An In-depth Examination of the Crystallography, Synthesis, and Biological Significance of Dichloroquinoxaline Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the crystal structure of dichloroquinoxaline derivatives, with a focus on their synthesis, structural characterization, and potential applications in drug discovery. Due to the limited availability of specific crystallographic data for 2,5-dichloroquinoxaline, this paper will utilize the detailed structural analysis of a related compound, 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, as a representative example to illustrate the core structural features of this class of compounds.

Introduction to Quinoxalines

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring fused together, forms the structural backbone of a wide array of biologically active molecules.[1] The versatility of the quinoxaline scaffold has led to its incorporation into numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The substitution of chlorine atoms onto the quinoxaline core, creating dichloroquinoxaline isomers, further enhances the chemical diversity and biological potential of these compounds.

Synthesis of Dichloroquinoxalines

The synthesis of dichloroquinoxaline derivatives can be achieved through various chemical routes. A common and effective method involves the chlorination of a hydroxy-chloroquinoxaline precursor.

General Experimental Protocol for Synthesis

A typical synthetic procedure for preparing a dichloroquinoxaline, such as 2,6-dichloroquinoxaline, is as follows:

-

Reaction Setup: 45 g of 2-hydroxy-6-chloroquinoxaline is placed in a sulphonation flask.

-

Chlorination: 100 ml of phosphorus oxychloride is added to the flask.

-

Reflux: The mixture is stirred and heated at reflux temperature for 20 minutes.[4]

-

Work-up: The excess phosphorus oxychloride is removed by distillation. The remaining residue is then treated with 500 ml of ice-water.[4]

-

Isolation: The resulting product is collected by filtration and washed with water until a neutral pH is achieved.[4]

-

Crystallization: The crude product is purified by crystallization from an ethanol/water mixture to yield the final dichloroquinoxaline compound.[4]

This general protocol can be adapted for the synthesis of other dichloroquinoxaline isomers with appropriate starting materials.

Below is a workflow diagram illustrating the key steps in the synthesis and purification of dichloroquinoxalines.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Amination of 2,5-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and controlling the regioselectivity of amination reactions on 2,5-dichloroquinoxaline. Quinoxaline derivatives are crucial scaffolds in medicinal chemistry, and the selective introduction of amino groups at the C2 or C5 position is a key step in the synthesis of many biologically active compounds. These notes cover the two primary methods for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. While direct comparative quantitative data for the amination of 2,5-dichloroquinoxaline is limited in the literature, this guide extrapolates from well-studied analogous heterocyclic systems to provide expected outcomes and detailed experimental protocols.

Introduction: The Importance of Regioselectivity

The quinoxaline core is a prominent feature in a wide array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the quinoxaline ring system is critical for its pharmacological activity. 2,5-Dichloroquinoxaline serves as a versatile starting material for the synthesis of substituted quinoxalines. The ability to selectively functionalize either the C2 or C5 position with an amino group allows for the targeted synthesis of diverse chemical libraries for drug discovery and development.

The regioselectivity of the amination of 2,5-dichloroquinoxaline is governed by a combination of electronic and steric factors, as well as the chosen reaction methodology. The two chlorine atoms exhibit different reactivity profiles due to their positions relative to the nitrogen atoms in the pyrazine ring and the fused benzene ring.

Reaction Pathways and Mechanisms

Two primary pathways are employed for the amination of 2,5-dichloroquinoxaline: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In the SNAr reaction, a nucleophilic amine directly attacks one of the electron-deficient carbon atoms bearing a chlorine atom, proceeding through a Meisenheimer intermediate. The rate and regioselectivity of this reaction are influenced by the electrophilicity of the carbon atoms and the stability of the intermediate.

-

Electronic Effects: The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which activates the attached carbons towards nucleophilic attack. The C2 position is generally considered more electron-deficient than the C5 position due to the proximity of both nitrogen atoms.

-

Steric Hindrance: The approach of the nucleophilic amine can be influenced by steric hindrance from adjacent groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1] This method is often milder and more versatile than SNAr, with a broader substrate scope. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is crucial for the efficiency and regioselectivity of the reaction.[2]

Data Presentation: Regioselectivity and Expected Yields

While specific comparative studies on 2,5-dichloroquinoxaline are scarce, data from analogous dihalopyrimidines and dihaloquinolines can provide valuable insights into the expected regioselectivity and yields.[3]

Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Amine Type | Expected Major Product | Rationale | Expected Yield Range (%) |

| Primary Aliphatic Amines | 2-Amino-5-chloroquinoxaline | The C2 position is more electronically activated. | 60-85 |

| Secondary Aliphatic Amines | 2-Amino-5-chloroquinoxaline | Electronic activation at C2 is the dominant factor. | 55-80 |

| Anilines | Mixture of isomers, potentially favoring the 2-substituted product | The lower nucleophilicity of anilines may lead to less selective reactions. | 40-70 |

Table 2: Expected Regioselectivity in Buchwald-Hartwig Amination

| Ligand Type | Expected Major Product | Rationale | Expected Yield Range (%) |

| Bulky Monophosphine Ligands (e.g., XPhos, RuPhos) | 5-Amino-2-chloroquinoxaline | Steric hindrance at the C2 position may favor coupling at the less hindered C5 position. | 70-95 |

| Bidentate Phosphine Ligands (e.g., BINAP, dppf) | Mixture of isomers | The bite angle and steric profile of the ligand can influence selectivity. | 65-90 |

Experimental Protocols

The following protocols are representative and may require optimization for specific amines and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Preferential C2-Amination

This protocol is designed to favor the substitution at the more electronically activated C2 position.

Materials:

-

2,5-Dichloroquinoxaline (1.0 equiv.)

-

Amine (e.g., primary or secondary aliphatic amine) (1.2 equiv.)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

-

Base (optional, e.g., Triethylamine or Potassium Carbonate) (1.5 equiv.)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichloroquinoxaline in the chosen solvent (e.g., ethanol).

-

Add the amine to the solution. If the amine hydrochloride salt is used, or if scavenging the generated HCl is desired, add a base such as triethylamine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-5-chloroquinoxaline.

Protocol 2: Buchwald-Hartwig Amination for Potential C5-Selectivity

This protocol utilizes a bulky monophosphine ligand, which may favor amination at the less sterically hindered C5 position.

Materials:

-

2,5-Dichloroquinoxaline (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Add 2,5-dichloroquinoxaline and the amine to the Schlenk tube.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 5-amino-2-chloroquinoxaline.

Conclusion

The regioselective amination of 2,5-dichloroquinoxaline is a synthetically valuable transformation that can be directed towards either the C2 or C5 position by careful selection of the reaction methodology and conditions. While SNAr reactions are expected to favor substitution at the electronically activated C2 position, the sterically sensitive Buchwald-Hartwig amination, particularly with bulky ligands, offers a potential route to the C5-aminated product. The protocols and data presented in these notes, based on established principles and analogous systems, provide a strong foundation for researchers to successfully perform and optimize these critical reactions in the synthesis of novel quinoxaline-based compounds for drug discovery and development. Further experimental studies are warranted to provide direct quantitative comparisons for this specific substrate.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2,5-dichloroquinoxaline. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel quinoxaline-based compounds, which are prominent scaffolds in drug discovery due to their wide range of biological activities.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds with applications as anticancer, antiviral, and antimicrobial agents. The Suzuki-Miyaura coupling offers a powerful and efficient method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the quinoxaline core. In the case of 2,5-dichloroquinoxaline, the electronic properties of the molecule allow for regioselective monosubstitution, primarily at the more electron-deficient C2 position. This selective functionalization is crucial for the systematic exploration of structure-activity relationships in drug development programs.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Regioselectivity in 2,5-Dichloroquinoxaline

For 2,5-dichloroquinoxaline, the chlorine atom at the C2 position is more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C5 position. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring, which makes the C2 position more electron-deficient and thus more reactive towards the Suzuki coupling. Consequently, under controlled conditions, monosubstitution selectively occurs at the C2 position, yielding 2-aryl-5-chloroquinoxaline derivatives.

Data Presentation: C2-Selective Suzuki Coupling

The following table summarizes the results for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids to yield the corresponding 2-aryl-6-chloroquinoxalines[1]. These conditions and outcomes are anticipated to be highly comparable for the synthesis of 2-aryl-5-chloroquinoxalines from 2,5-dichloroquinoxaline.

Table 1: C2-Selective Monosubstitution of Dichloroquinoxaline with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product (2-Aryl-6-chloroquinoxaline) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |

| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 67 |

| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |

| 5 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |

| 6 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 72 |

| 7 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |

| 8 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 |

| 9 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |

| 10 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |

Experimental Protocols

The following is a detailed, generalized protocol for the C2-selective Suzuki-Miyaura cross-coupling of 2,5-dichloroquinoxaline with an arylboronic acid. This protocol is adapted from established procedures for similar substrates[1].

Materials:

-

2,5-Dichloroquinoxaline (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,5-dichloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (2.0 equiv).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%), to the flask.

-

-

Solvent Addition:

-

Add anhydrous tetrahydrofuran (THF) to the flask via a syringe. A typical concentration is approximately 8 mL of THF per 1 mmol of 2,5-dichloroquinoxaline.

-

-

Reaction Conditions:

-

With the flask under a positive pressure of inert gas, place the reaction mixture in a preheated oil bath or heating mantle set to 90 °C.

-

Stir the reaction mixture vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC or LC-MS), remove the flask from the heat source and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.

-

-

Characterization:

-

Characterize the purified 2-aryl-5-chloroquinoxaline product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction with 2,5-dichloroquinoxaline.

Caption: Experimental workflow for the Suzuki coupling of 2,5-dichloroquinoxaline.

Caption: Catalytic cycle for the Suzuki coupling of 2,5-dichloroquinoxaline.

References

Palladium-Catalyzed Synthesis of 2,5-Disubstituted Quinoxalines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, has established them as privileged scaffolds in drug discovery. Among the various substituted quinoxalines, the 2,5-disubstituted analogues are of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds using modern palladium-catalyzed methodologies, which offer significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.

Introduction to Palladium-Catalyzed Methodologies

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in the construction of quinoxaline scaffolds is no exception. Two primary palladium-catalyzed strategies for accessing 2,5-disubstituted quinoxalines are highlighted herein:

-

Palladium-Catalyzed Reductive Annulation: This approach involves the construction of the quinoxaline ring from readily available starting materials in a single step. By carefully selecting the precursors, the desired 2,5-substitution pattern can be achieved with high regioselectivity.

-

Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct functionalization of a pre-existing quinoxaline core. For the synthesis of 2,5-disubstituted quinoxalines, this method can be employed to introduce a substituent at the C5-position of a 2-substituted quinoxaline.

These methods provide versatile and efficient pathways to a diverse range of 2,5-disubstituted quinoxalines, facilitating the exploration of their structure-activity relationships in drug development and materials science.

Method 1: Palladium-Catalyzed Reductive Annulation of Catechols and Nitroarylamines

This method provides a direct and operationally simple route to novel quinoxaline derivatives through a palladium-catalyzed hydrogenative annulation reaction. The reaction proceeds with an easily available catalyst system and demonstrates a broad substrate scope without the need for pre-functionalization of the starting materials.[1][2]

General Reaction Scheme

Caption: General scheme for Pd-catalyzed reductive annulation.

Experimental Protocol

General Procedure for the Synthesis of 2,5-Disubstituted Quinoxalines:

A mixture of the substituted catechol (0.5 mmol), the substituted o-nitroarylamine (0.5 mmol), and the palladium catalyst (e.g., Pd/C, 5 mol%) in a suitable solvent (e.g., toluene, 5 mL) is placed in a pressure tube. The tube is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for the specified time (e.g., 24 h). After cooling to room temperature, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted quinoxaline.

Quantitative Data Summary

| Entry | Catechol Substrate | o-Nitroarylamine Substrate | Palladium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Catechol | 4-Methyl-2-nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 85 |

| 2 | 4-Methylcatechol | 2-Nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 82 |

| 3 | 4-Chlorocatechol | 2-Nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 75 |

| 4 | Catechol | 4-Chloro-2-nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 78 |

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Method 2: Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines

This protocol describes the regioselective arylation at the C5-position of a 2-arylquinoxaline scaffold through a palladium-catalyzed C-H activation strategy. The quinoxaline moiety itself acts as an integrated directing group, facilitating the functionalization of the adjacent C-H bond on the benzene ring. This method is highly efficient and proceeds with a phosphine-free catalyst system.

General Reaction Scheme

Caption: Pd-catalyzed C-H arylation of 2-arylquinoxalines.

Experimental Protocol

General Procedure for the C5-Arylation of 2-Arylquinoxalines: